Stoichiometric Precision: Monohydrate Enables Accurate Reaction Yields vs. Undefined Hydrates
Sulfanilic acid monohydrate is the preferred reagent for diazotization and azo coupling reactions because its defined hydration state allows for precise stoichiometric calculations. For instance, in the classic synthesis of Methyl Orange, the monohydrate (MW 191.21) is weighed directly for use as the limiting reagent, whereas the use of the anhydrous form (MW 173.19) would require a different mass to achieve the same molar quantity [1]. This direct weighing avoids the additional step and potential error of pre-drying the reagent, as the monohydrate's water of crystallization is an integral part of its crystal lattice and does not affect the reaction medium's water content in the same way as absorbed moisture would in the anhydrous form [2].
| Evidence Dimension | Molecular Weight & Stoichiometric Accuracy |
|---|---|
| Target Compound Data | 191.21 g/mol (C6H9NO4S) for the monohydrate |
| Comparator Or Baseline | 173.19 g/mol (C6H7NO3S) for the anhydrous form |
| Quantified Difference | A difference of 18.02 g/mol, corresponding to exactly one water molecule |
| Conditions | General synthetic procedure for diazotization; e.g., Methyl Orange synthesis. |
Why This Matters
For procurement, selecting the monohydrate ensures that the reagent can be used as-is, eliminating the need for time-consuming and potentially variable drying steps, thereby improving reproducibility and yield in scaled-up or routine synthetic procedures.
- [1] Transtutors. (2022). Sulfanilic acid monohydrate is the limiting reagent... View Source
- [2] DrugFuture. (n.d.). Sulfanilic Acid Monograph. View Source
